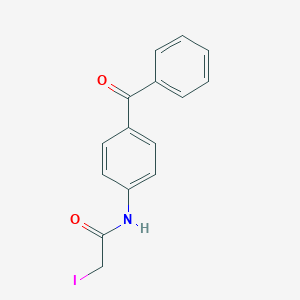

Benzophenone-4-iodoacetamide

描述

Benzophenone-4-iodoacetamide (BPIA) is a heterobifunctional photoreactive crosslinker composed of two functional groups:

- Iodoacetamide: Reacts specifically with sulfhydryl (-SH) groups under alkaline conditions (pH 8–9), forming stable thioether bonds .

- Benzophenone: A photoreactive moiety that, upon UV irradiation (≈365 nm), generates a highly reactive triplet-state ketone intermediate. This intermediate covalently binds to C–H or N–H bonds within van der Waals proximity (≈3–4 Å), enabling crosslinking of interacting biomolecules .

BPIA is water-insoluble, requiring dissolution in organic solvents like DMF prior to use . Its unique synthesis, optimized for safe handling of radiochemicals, was first reported in 1996 . Applications include studying protein-protein interactions (e.g., myosin regulatory light chains , Hsp42-substrate binding , and U5 snRNP protein interactions ).

属性

IUPAC Name |

N-(4-benzoylphenyl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2/c16-10-14(18)17-13-8-6-12(7-9-13)15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTZGFFHYPHJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227628 | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76809-63-7 | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076809637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The synthesis begins with 4-(N-chloroacetamide)benzophenone, which undergoes iodination in the presence of sodium iodide (NaI) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where iodide displaces chloride:

Key parameters include:

Yield and Purity Optimization

The reported yield of 95% is achieved through rigorous control of moisture and light exposure, which can lead to hydrolysis or photodegradation. Post-reaction purification involves:

-

Solvent evaporation under reduced pressure.

-

Column chromatography using silica gel and a hexane/ethyl acetate gradient.

-

Recrystallization from ethanol to obtain crystals with ≥95% purity.

Alternative Synthetic Strategies

While the sodium iodide method predominates, alternative routes have been explored for specialized applications.

Direct Acetylation of 4-Aminobenzophenone

This two-step approach involves:

-

Iodoacetylation : Reacting 4-aminobenzophenone with iodoacetyl chloride in dichloromethane.

-

Work-up : Neutralization with aqueous sodium bicarbonate and extraction.

However, this method yields lower purity (85–90%) due to competing hydrolysis of iodoacetyl chloride.

Solid-Phase Synthesis for Bioconjugation

In studies requiring site-specific labeling (e.g., protein cross-linking), this compound is synthesized on resin-bound intermediates. The resin (e.g., Wang resin) is functionalized with 4-aminobenzophenone, followed by on-bead iodoacetylation. This method minimizes purification steps but is cost-prohibitive for large-scale production.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Analysis

化学反应分析

Types of Reactions: Benzophenone-4-iodoacetamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzophenone derivatives.

Photoreaction Products: Photoreactions can lead to the formation of cross-linked products or other photochemically modified compounds.

科学研究应用

作用机制

The mechanism of action of benzophenone-4-iodoacetamide involves its ability to form covalent bonds with biological molecules. Upon exposure to UV light, the benzophenone moiety undergoes photoexcitation, leading to the formation of a reactive triplet state. This reactive intermediate can then interact with nearby molecules, forming covalent bonds. The iodoacetamide group specifically targets thiol groups in proteins, resulting in the alkylation of these groups and the formation of stable covalent adducts .

相似化合物的比较

Functional and Structural Differences

Benzophenone-4-Iodoacetamide (BPIA)

- Reactive Groups: Iodoacetamide (thiol-specific) + benzophenone.

- Photoactivation: UV-induced benzophenone triplet-state ketone.

- Key Features: pH-dependent thiol reactivity (optimal at pH 8–9). Re-activatable benzophenone allows repeated photolysis attempts, improving crosslinking efficiency . Linker length: 10 Å .

- Applications : Protein interaction mapping, structural biology .

4-(N-Maleimido)benzophenone (Benzophenone-4-Maleimide)

- Reactive Groups: Maleimide (thiol-specific) + benzophenone.

- Photoactivation: Same benzophenone mechanism as BPIA.

- Key Differences :

- Applications : Similar to BPIA but preferred for in vivo or neutral-pH studies .

4-Azido-2,3,5,6-tetrafluorobenzoic Acid

- Reactive Groups : Azide (photoreactive) + carboxylic acid (targets amines via EDC/NHS chemistry).

- Photoactivation : UV-induced azide generates nitrene intermediates, which bind C–H/N–H bonds irreversibly.

- Key Differences :

- Applications : Surface modification, fluorinated probe synthesis .

Succinimidyl 2-[(4,4′-Azipentanamido)ethyl]-1,3′-dithiopropionate (SDAD)

- Reactive Groups : NHS ester (amine-specific) + diazirine (photoreactive).

- Photoactivation: UV-induced diazirine forms carbenes, reacting broadly with amino acid side chains/backbones.

- Key Differences: Targets amines instead of thiols. Diazirine offers broader reactivity than benzophenone but risks nonspecific binding .

- Applications : Amine-targeted crosslinking in complex mixtures .

Comparative Data Table

生物活性

Benzophenone-4-iodoacetamide (BPIA) is a photoactivatable cross-linking reagent widely used in biochemical research, particularly in studies involving protein interactions and conformational changes. This compound is notable for its ability to selectively modify thiol groups in proteins, making it a valuable tool for investigating the dynamics of various biological systems.

This compound is characterized by its benzophenone moiety, which can undergo photolysis to generate reactive species capable of forming covalent bonds with nearby thiol groups in proteins. The general structure is represented as follows:

Upon exposure to UV light, the benzophenone moiety activates, allowing it to react with thiol groups (cysteines) in proteins, leading to cross-linking. This reaction can stabilize protein complexes and provide insights into protein structure and dynamics.

1. Protein Cross-Linking Studies

BPIA has been extensively utilized in studies of myosin, particularly in understanding the conformational changes that occur upon nucleotide binding. Research has shown that BPIA can effectively label reactive thiols in myosin subfragment 1 (S1), leading to increased Ca²⁺-ATPase activity while inhibiting K⁺-ATPase activity. This suggests that BPIA modifies specific sites critical for myosin function, thus influencing muscle contraction mechanisms .

2. Impact on Myosin Function

In experiments where BPIA was applied in the presence of Mg-ATP, it was observed that the cross-linking efficiency varied depending on the nucleotide state. Specifically, the presence of ATP reduced the extent of cross-linking between certain regions of myosin S1, indicating that nucleotide binding alters the spatial relationships between reactive thiols and affects overall protein dynamics .

Study 1: Myosin S1 Cross-Linking

In a pivotal study, researchers labeled myosin S1 with BPIA and subjected it to photolysis. The results indicated that specific intramolecular cross-links were formed between the reactive thiol (SH-1) and various regions of S1, revealing insights into the structural organization of myosin during contraction . The study provided detailed peptide mapping showing how phosphorylation states influenced cross-linking patterns.

Study 2: Actin Dynamics

Another significant application involved using BPIA to investigate actin dynamics. The compound was shown to facilitate intermolecular cross-linking in F-actin upon cofilin binding, which is crucial for actin filament disassembly. This research highlighted how BPIA can be used to probe structural changes in actin filaments under physiological conditions .

Data Tables

| Study | Target Protein | Key Findings | Cross-Linking Efficiency |

|---|---|---|---|

| Study 1 | Myosin S1 | Increased Ca²⁺-ATPase activity; Inhibition of K⁺-ATPase | High at 1:1 stoichiometry |

| Study 2 | F-actin | Intermolecular cross-linking induced by cofilin | Variable based on conditions |

常见问题

Q. How should Benzophenone-4-iodoacetamide be prepared for aqueous reactions given its solubility limitations?

this compound is water-insoluble and must be pre-dissolved in an organic solvent such as dimethylformamide (DMF) before adding to aqueous reaction mixtures. Stock solutions should be prepared at concentrations suitable for experimental needs (e.g., 10–50 mM in DMF) and stored in light-protected containers (e.g., amber vials) at –20°C to prevent photodegradation. Aliquots can be introduced into aqueous buffers at controlled volumes to avoid solvent interference .

Q. What are the primary research applications of this compound in protein interaction studies?

This compound is a dual-functional crosslinker: its iodoacetamide group reacts with cysteine thiols, while the benzophenone moiety enables UV-activated covalent bonding to proximal molecules. It has been used to study protein-protein interactions, such as mapping the 100-kDa U5 snRNP protein (hPrp28p) in spliceosome assemblies. Its photoreactive property allows for spatiotemporal control in capturing dynamic interactions .

Advanced Research Questions

Q. How does this compound compare to maleimide-based photoreactive crosslinkers in experimental design?

Unlike maleimide derivatives (e.g., Benzophenone-4-maleimide), which also target sulfhydryl groups, this compound offers slower reaction kinetics, reducing nonspecific binding. However, maleimides may provide higher efficiency in reducing environments. Researchers must balance reaction time (30–60 minutes for iodoacetamide vs. 10–20 minutes for maleimide) and buffer conditions (e.g., pH 7.5–8.5, absence of competing thiols) when selecting crosslinkers .

Q. What methodological steps are critical for labeling proteins with this compound under denaturing conditions?

When labeling in denaturing buffers (e.g., 6 M guanidine HCl), ensure:

- Reduction of disulfides : Pre-treat proteins with 5–10 mM DTT or TCEP to expose cysteine residues.

- Controlled dialysis : After denaturation, dialyze into labeling buffers (e.g., 50 mM ammonium bicarbonate, pH 7.9) to remove excess reductants while maintaining solubility.

- UV activation : Irradiate at 365 nm post-labeling to stabilize crosslinks. Aggregation risks can be mitigated by adding 0.1% SDS or using stepwise dialysis .

Q. How can researchers address contradictions in crosslinking efficiency data across studies using this compound?

Discrepancies often arise from:

- Protein accessibility : Ensure target cysteines are solvent-exposed; use structural modeling or mutagenesis to validate.

- Photoreaction parameters : Optimize UV exposure time (5–15 minutes) and intensity (e.g., 0.5–1 J/cm²) to avoid over-crosslinking.

- Quenching controls : Include non-irradiated samples and competitive thiol blockers (e.g., β-mercaptoethanol) to distinguish specific vs. nonspecific binding. Reference studies like Ismaili et al. (2001) provide benchmarks for U5 snRNP applications .

Q. What strategies enhance the specificity of this compound in live-cell crosslinking experiments?

- Membrane permeability : Use lower molecular weight organic solvents (e.g., DMSO) to improve intracellular delivery.

- Two-step labeling : First, conjugate the iodoacetamide group to cysteines in vivo, then apply UV irradiation post-lysis to minimize background noise.

- Validation : Combine with mass spectrometry (e.g., LC-MS/MS) to confirm crosslinked peptide identities and exclude artifacts .

Methodological Notes

-

Data Tables :

Parameter Optimal Condition Reference Solvent for stock solutions DMF (10–50 mM) UV activation wavelength 365 nm Reaction pH 7.5–8.5 -

Critical Reagents : Include light-protected storage for all solutions and validate crosslinking efficiency via SDS-PAGE or Western blotting with anti-benzophenone antibodies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。